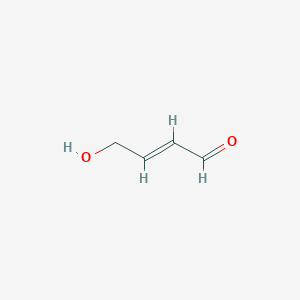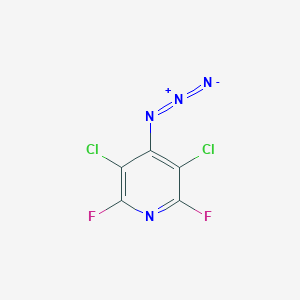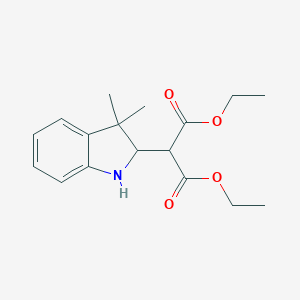
2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of indole and malonic acid and is commonly used as a building block in the synthesis of various organic compounds. In
Scientific Research Applications
2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester has been widely used in scientific research due to its potential applications in various fields. It has been used as a building block in the synthesis of various organic compounds such as pharmaceuticals, agrochemicals, and dyes. It has also been used in the synthesis of fluorescent dyes for bioimaging applications.
Mechanism Of Action
The mechanism of action of 2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester is not well understood. However, it has been suggested that it may act as a substrate for enzymes such as malonic acid decarboxylase and indole-3-acetic acid (IAA) oxidase.
Biochemical And Physiological Effects
2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester has been shown to have various biochemical and physiological effects. It has been reported to have anti-inflammatory, anti-cancer, and anti-oxidant properties. It has also been shown to inhibit the growth of certain bacteria and fungi.
Advantages And Limitations For Lab Experiments
One of the advantages of using 2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester in lab experiments is its ease of synthesis. It is also relatively stable and can be stored for extended periods. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in aqueous solutions.
Future Directions
There are several future directions for the use of 2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester in scientific research. One potential application is in the development of fluorescent probes for bioimaging applications. It could also be used as a building block in the synthesis of new pharmaceuticals and agrochemicals. Additionally, further research is needed to better understand its mechanism of action and potential therapeutic applications.
Conclusion:
In conclusion, 2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester is a compound that has potential applications in various fields. Its ease of synthesis and unique properties make it a valuable building block in the synthesis of various organic compounds. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
Synthesis Methods
The synthesis of 2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester involves the condensation of indole with diethyl malonate in the presence of a base catalyst such as sodium ethoxide. The resulting product is a pale yellow crystalline solid that is soluble in organic solvents such as ethanol and chloroform.
properties
CAS RN |
18781-64-1 |
|---|---|
Product Name |
2-Indolinemalonic acid, 3,3-dimethyl-, diethyl ester |
Molecular Formula |
C17H23NO4 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
diethyl 2-(3,3-dimethyl-1,2-dihydroindol-2-yl)propanedioate |
InChI |
InChI=1S/C17H23NO4/c1-5-21-15(19)13(16(20)22-6-2)14-17(3,4)11-9-7-8-10-12(11)18-14/h7-10,13-14,18H,5-6H2,1-4H3 |
InChI Key |
IXTVNCDUYYHZIQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(C1C(C2=CC=CC=C2N1)(C)C)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(C1C(C2=CC=CC=C2N1)(C)C)C(=O)OCC |
synonyms |
2-(3,3-Dimethylindolin-2-yl)malonic acid diethyl ester |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



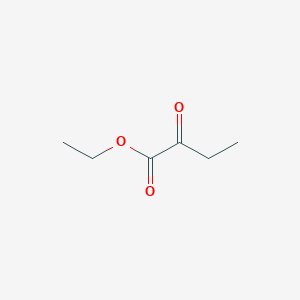
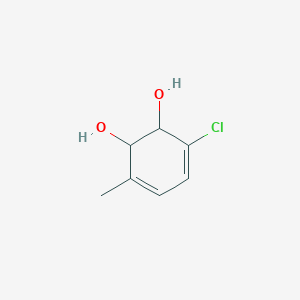
![1-[Imidazol-1-yl(phenoxy)phosphoryl]imidazole](/img/structure/B100453.png)
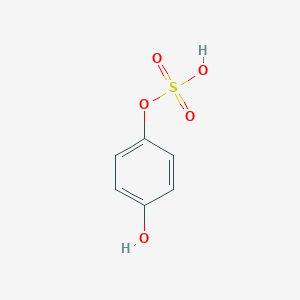
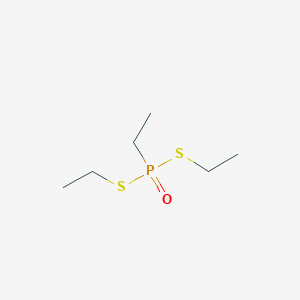


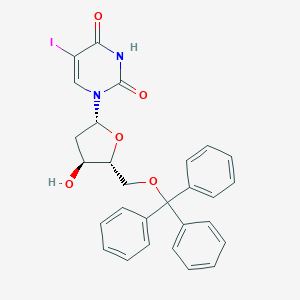
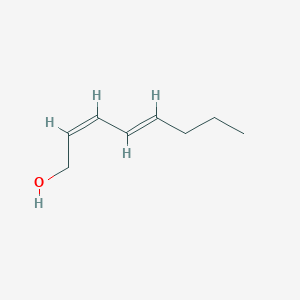
![10-Ethoxy-1,2,9-trimethoxy-7H-dibenzo[de,g]quinolin-7-one](/img/structure/B100469.png)
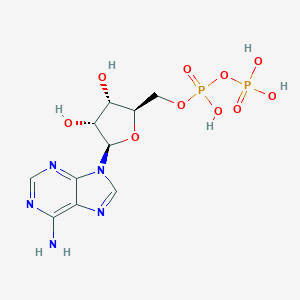
![2-[(3-Fluorophenyl)carbamoyl]benzoic acid](/img/structure/B100474.png)
